molecular formula C10H15ClN2 B1608603 Nicotine, hydrochloride, (+)- CAS No. 69782-38-3

Nicotine, hydrochloride, (+)-

Cat. No.: B1608603
CAS No.: 69782-38-3
M. Wt: 198.69 g/mol
InChI Key: HDJBTCAJIMNXEW-HNCPQSOCSA-N
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Description

Historical Perspectives on Nicotine (B1678760) Research Paradigms

The scientific investigation of nicotine dates back to the early 20th century, with the pioneering work of John Newport Langley, whose studies on the effects of nicotine led to the concept of a "receptive substance," which we now know as the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnih.gov Initially, research focused on the physiological and toxicological effects of nicotine derived from tobacco, which is primarily the (S)-(-)-enantiomer. nih.govnih.govlgcstandards.com The paradigm shifted as the addictive nature of tobacco smoking became more evident in the mid-20th century, prompting deeper investigations into the mechanisms of nicotine dependence. nih.gov

The development of synthetic methods to produce both enantiomers of nicotine in the latter half of the 20th century marked a significant turning point in research. The ability to isolate and study the (R)-(+)-enantiomer allowed for a more nuanced understanding of the stereoselectivity of nAChRs and their role in mediating the effects of nicotine. bris.ac.ukscirp.org This advancement paved the way for modern research that utilizes enantiomerically pure nicotine compounds to dissect the molecular, cellular, and systemic mechanisms of nicotine action and addiction. nih.gov

Stereochemical Significance of the (+)-Enantiomer in Academic Inquiry

The existence of nicotine in two stereoisomeric forms, (S)-(-)-nicotine and (R)-(+)-nicotine, is of profound importance in pharmacological research. The two enantiomers exhibit different potencies and physiological effects, primarily due to the stereospecific nature of their interactions with nAChRs. nih.govnih.gov

Research has consistently shown that (S)-(-)-nicotine is the more potent and physiologically active form. nih.govwikipedia.org However, the study of (+)-nicotine is crucial for several reasons:

Understanding Receptor Binding: Comparing the binding affinities and functional activities of the two enantiomers helps to elucidate the three-dimensional structure of the nicotine binding site on nAChRs. nih.gov

Investigating Pharmacological Effects: The lower potency of (+)-nicotine allows for the study of specific receptor subtypes and signaling pathways that might be masked by the strong effects of the (-)-enantiomer. wikipedia.org

Probing Nicotine Metabolism: The synthesis and study of (+)-nicotine and its metabolites are essential for a complete understanding of nicotine's metabolic fate in the body. bris.ac.uk

The differential effects of the nicotine enantiomers underscore the importance of stereochemistry in drug design and development for conditions involving the nicotinic cholinergic system.

Role of Nicotine Hydrochloride as a Research Tool

Nicotine hydrochloride, in both its racemic and enantiomerically pure forms, is an indispensable tool in neuroscience and pharmacology. The hydrochloride salt form enhances the stability and water solubility of nicotine, making it easier to handle and administer in experimental settings. ontosight.ai

As a research tool, (+)-nicotine hydrochloride is particularly valuable for:

Characterizing nAChR Subtypes: By comparing the effects of (+)- and (-)-nicotine hydrochloride on different nAChR subtypes, researchers can determine the stereoselectivity of these receptors.

In Vivo and In Vitro Studies: The compound is used in a wide range of experimental models, from isolated cells expressing specific nAChR subtypes to animal models of addiction, cognition, and neurodegenerative diseases. ontosight.airesearchgate.net

Radioligand Binding Assays: Radiolabeled forms of nicotine hydrochloride are used to map the distribution of nAChRs in the brain and other tissues. tocris.com

The use of (+)-nicotine hydrochloride as a research chemical has significantly contributed to our understanding of the physiological and pathological roles of the nicotinic cholinergic system.

Interactive Data Table: Research Findings on (+)-Nicotine Hydrochloride

Research AreaKey FindingReference
Receptor Binding (+)-Nicotine exhibits lower binding affinity to nAChRs compared to the natural (−)-enantiomer.
Pharmacological Potency In vivo imaging and behavioral studies in animal models have shown that (S)-nicotine is significantly more pharmacologically potent (up to 9–28 times) than (R)-nicotine. nih.gov
Toxicity (S)-nicotine is reported to be more toxic than (R)-nicotine in multiple species. nih.gov
Synthetic Nicotine Synthetic nicotine is often produced as a racemic mixture of (S)- and (R)-enantiomers (50:50). nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2R)-1-methylpyrrolidin-2-yl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJBTCAJIMNXEW-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69782-38-3
Record name Nicotine, hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Synthesis and Derivatization of + Nicotine Hydrochloride

Biosynthetic Pathways of Nicotine (B1678760) Precursors

Nicotine, a prominent alkaloid in tobacco plants, is composed of a pyridine (B92270) and a pyrrolidine (B122466) ring, which are synthesized through separate pathways and later combined. The biosynthesis of these precursor rings, nicotinic acid and N-methyl-Δ¹-pyrrollidium cation, primarily occurs in the roots of the plant.

The pyridine ring of nicotine originates from nicotinic acid. In the genus Nicotiana, the pathway to nicotinic acid begins with the oxidation of aspartic acid to α-amino succinate, a reaction catalyzed by aspartate oxidase (AO). This is followed by a condensation reaction with glyceraldehyde-3-phosphate and subsequent cyclization, facilitated by quinolinate synthase (QS), to form quinolinic acid. Quinolinic acid is then converted to nicotinic acid mononucleotide (NaMN) by quinolinic acid phosphoribosyl transferase (QPT). Finally, nicotinic acid is produced from NaMN through the NAD salvage cycle, involving the enzyme nicotinamidase.

The pyrrolidine ring is derived from the N-methyl-Δ¹-pyrrollidium cation, which is synthesized via the tropane (B1204802) pathway. This pathway starts with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to yield putrescine. Subsequently, putrescine is methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT), using S-adenosylmethionine (SAM) as the methyl group donor. N-methylputrescine then undergoes deamination by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrollidium cation.

The final step in nicotine biosynthesis is the coupling of the N-methyl-Δ¹-pyrrollidium cation and nicotinic acid. While the precise mechanism of this condensation reaction is not fully understood, it is theorized to involve the conversion of nicotinic acid to 2,5-dihydropyridine. This intermediate would then react with the N-methyl-Δ¹-pyrrollidium cation to produce enantiomerically pure (−)-nicotine.

Several key enzymes in these pathways have been identified as regulatory points. Putrescine N-methyltransferase (PMT) is considered a rate-limiting enzyme in the formation of the pyrrolidine ring. Studies have shown that downregulation of PMT leads to a significant reduction in nicotine accumulation. Similarly, quinolinate phosphoribosyltransferase 2 (QPT2) is a key enzyme in the pyridine ring pathway, and its inhibition can reduce nicotine levels by up to 95%. The expression of genes involved in nicotine biosynthesis is influenced by various factors, including the plant hormone jasmonate, which can be induced by physical damage to the plant.

Table 1: Key Enzymes in Nicotine Precursor Biosynthesis

Enzyme Abbreviation Pathway Function
Aspartate oxidase AO Pyridine Ring Oxidizes aspartic acid to α-amino succinate.
Quinolinate synthase QS Pyridine Ring Catalyzes the formation of quinolinic acid.
Quinolinic acid phosphoribosyl transferase QPT Pyridine Ring Converts quinolinic acid to nicotinic acid mononucleotide.
Ornithine decarboxylase ODC Pyrrolidine Ring Decarboxylates ornithine to produce putrescine.
Putrescine N-methyltransferase PMT Pyrrolidine Ring Methylates putrescine to N-methylputrescine.
N-methylputrescine oxidase MPO Pyrrolidine Ring Deaminates N-methylputrescine to 4-methylaminobutanal.

Enantioselective Synthesis of (+)-Nicotine and its Hydrochloride Salt

The enantioselective synthesis of (+)-nicotine, the non-natural enantiomer, is crucial for studying its distinct biological properties and metabolism. Various methodologies have been developed to achieve high enantiomeric purity.

Total Synthesis Methodologies

Several approaches to the total synthesis of (+)-nicotine have been reported, often involving asymmetric reactions to establish the chiral center.

One strategy involves an iridium-catalyzed allylic amination. This method has been shown to produce nicotine with an enantiomeric excess of over 99%. The synthesis is followed by ring-closing metathesis and a racemization-free double bond reduction.

Another approach utilizes an intramolecular hydroboration-cycloalkylation reaction as the key step. This four-step synthesis begins with the allylation of pyridinecarboxaldehyde using B-allyldiisopinocampheylborane to yield the (S)-homoallylic alcohol with high enantiomeric excess. This is then converted to a chiral azide, which undergoes intramolecular hydroboration-cycloalkylation to form the pyrrolidine ring. The final step is the alkylation of the resulting (R)-nornicotine to afford (R)-nicotine.

A novel method employs an iodine-mediated Hofmann-Löffler reaction. This approach allows for the enantioselective synthesis of nicotine under moderate reaction conditions that tolerate the free pyridine core.

The alkylation of a chiral ketimine template derived from 2-hydroxy-3-pinanone has also been used for the asymmetric synthesis of nornicotine (B190312), a precursor to nicotine. This pathway provides the (R)-(+)-nornicotine with an enantiomeric excess of 81%.

A catalytic asymmetric synthesis of a nicotine derivative has been achieved through the enantioselective reduction of a ketone using a chiral spiro-borate ester as a catalyst. This method yielded the desired product in good enantiomeric excess.

Semisynthetic Approaches

Semisynthetic methods often start from a readily available chiral precursor. While the search results primarily focus on total synthesis, the principles of enantioselective synthesis can be applied in a semisynthetic context. For instance, a racemic mixture of nicotine can be resolved through recrystallization, although this is not a synthetic approach.

One patented synthetic pathway starts from ethyl nicotinate (B505614) and N-vinyl-2-pyrrolidinone to form myosmine (B191914), which is then converted to nornicotine. Methylation of nornicotine produces a racemic mixture of (S)- and (R)-nicotine. To achieve an enantiomerically pure product from this route, a chiral resolution step or an enantioselective methylation would be necessary. Another patented process utilizes a recombinant enzyme, an imine reductase, to convert myosmine to (S)-nornicotine, which is then methylated to (S)-nicotine. A similar enzymatic approach could potentially be adapted to produce (R)-nornicotine.

Table 2: Comparison of Enantioselective Synthesis Methodologies for (+)-Nicotine

Methodology Key Reagents/Reactions Reported Enantiomeric Excess (ee)
Iridium-Catalyzed Allylic Amination Iridium catalyst, allylic amination, ring-closing metathesis >99%
Intramolecular Hydroboration-Cycloalkylation B-allyldiisopinocampheylborane, hydroboration-cycloalkylation 94% (for homoallylic alcohol intermediate)
Iodine-Mediated Hofmann-Löffler Reaction Iodine reagents Not specified in abstracts
Chiral Ketimine Alkylation 2-hydroxy-3-pinanone ketimine 81% (for (R)-nornicotine)
Catalytic Asymmetric Ketone Reduction Chiral spiro-borate ester 82% (for nicotine derivative)

This is a preliminary section of the article. The subsequent sections are currently being generated.

Advanced Analytical Methodologies for + Nicotine Hydrochloride Research

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, offering powerful methods for the separation, identification, and quantification of chemical compounds. For chiral molecules like nicotine (B1678760), specialized chromatographic techniques are essential to separate the enantiomers and assess the enantiomeric purity of (+)-nicotine hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for the enantiomeric separation of nicotine. researchgate.netnih.govreynoldsscience.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The choice of the chiral column and mobile phase is critical for achieving optimal separation.

Several studies have demonstrated the successful use of polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, for resolving nicotine enantiomers. phenomenex.com For instance, the Lux AMP chiral column has been shown to efficiently separate nicotine enantiomers, providing a simple and reasonably fast analysis. phenomenex.com Another commonly used column is the Chiracel OJ-3, which has been employed for the separation of (S)- and (R)-nicotine. researchgate.netcoresta.org

The resolution factor (R_s_), a quantitative measure of the degree of separation between two chromatographic peaks, is a key parameter in evaluating the effectiveness of a chiral HPLC method. A resolution factor of 1.5 or greater indicates baseline separation, meaning the two peaks are fully resolved. nih.gov Early research using a packed LC microcolumn with a mobile phase saturated with β-cyclodextrin as a chiral selector achieved a resolution factor of 1.7 for nicotine enantiomers, indicating excellent separation. nih.gov

Modern HPLC methods, often coupled with mass spectrometry (LC-MS/MS), have further enhanced the sensitivity and selectivity of nicotine enantiomer analysis. nih.gov These methods are crucial for determining the enantiomeric ratio in various samples and assessing the purity of (+)-nicotine hydrochloride. nih.gov

Table 1: Chiral HPLC Columns and Conditions for Nicotine Enantiomer Separation

Chiral Stationary PhaseColumn ExampleMobile Phase CompositionKey FindingsReference
Amylose tris(5-chloro-2-methylphenylcarbamate)Lux AMPNot specifiedEfficiently separates nicotine enantiomers with a reasonable analysis time. phenomenex.com
Cellulose tris(4-methylbenzoate)Chiracel OJ-3Hexane and ethanol (B145695) with trifluoroacetic acid and triethylamineAchieved separation of (S)- and (R)-nicotine. coresta.org
β-cyclodextrinPacked LC microcolumnMobile phase saturated with β-cyclodextrinAchieved a resolution factor of 1.7, indicating excellent baseline separation. nih.gov
Modified macrocyclic glycopeptideNicoShellCarbon dioxide and methanolRapid enantioseparation in under three minutes. jascoinc.com

Gas Chromatography-Mass Spectrometry (GC-MS) with chiral columns is another established method for the separation and quantification of nicotine enantiomers. reynoldsscience.comcoresta.org This technique combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. The use of a chiral stationary phase in the GC column is essential for the separation of the enantiomers.

Commonly used chiral columns for nicotine analysis include those with cyclodextrin-based stationary phases, such as Cyclodex-B and Rt-BDEX. nih.govresearchgate.net These columns have been successfully used to separate and quantify nicotine enantiomers in various matrices. nih.govresearchgate.net However, achieving baseline resolution of the enantiomer peaks can be challenging, and some older methods have been noted for their long run times. researchgate.net In some cases, two chiral columns are used in series to improve separation. coresta.org

Despite these challenges, chiral GC-MS has been instrumental in determining the enantiomeric composition of nicotine. For instance, a method using two Rt-GammaDEXsa columns in series was developed for the evaluation of the (S)-nicotine/(R)-nicotine ratio in nicotine samples. coresta.org The detection limit for the (R)-isomer in a mixture with the (S)-isomer has been reported to be as low as 0.5% with certain GC methods. nih.gov

The mass spectrometer detector provides valuable structural information and allows for selected ion monitoring (SIM), which enhances the sensitivity and selectivity of the analysis by focusing on specific ions characteristic of nicotine. researchgate.net

Table 2: Chiral GC Columns and Findings for Nicotine Enantiomer Separation

Chiral Stationary PhaseColumn ExampleKey FindingsReference
β-cyclodextrinCyclodex-BUsed to separate nicotine enantiomers, though baseline resolution was not always achieved. researchgate.net
Derivatized β-cyclodextrinRt-BDEXNear baseline resolution was obtained for nicotine enantiomers. nih.gov
Gamma-cyclodextrinRt-GammaDEXsa (two in series)Utilized for the evaluation of the (S)-nicotine/(R)-nicotine ratio. coresta.org
Derivatized β-cyclodextrinBeta DEX 120Used to differentiate between tobacco-derived and tobacco-free nicotine e-liquids. nih.gov

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules. In the context of (+)-nicotine hydrochloride research, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) play crucial roles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. researchgate.netreynoldsscience.com Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the nicotine molecule. researchgate.netnih.gov

¹H NMR spectra can be used to determine the protonation state of nicotine by observing the chemical shifts of the pyridine (B92270) proton peaks. researchgate.net The chemical shifts of these protons are sensitive to the pH of the solution, which affects the protonation of the nitrogen atoms in the pyridine and pyrrolidine (B122466) rings. researchgate.net Peak assignments for the various protons in the nicotine molecule can be made based on literature data. researchgate.net

For the differentiation of enantiomers, NMR can be used in conjunction with chiral complexing agents. nih.gov These agents form diastereomeric complexes with the nicotine enantiomers, resulting in distinct signals in the NMR spectrum that allow for their identification and quantification. nih.gov

Mass Spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the identification and quantification of nicotine metabolites in non-human biological systems. nih.govkoreascience.kr This technique is crucial for in vitro and in vivo studies investigating the metabolic fate of nicotine.

The process typically involves the ionization of the analyte molecules and their separation based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ions into product ions, creating a unique fragmentation pattern that can be used for identification.

In non-human systems, such as rat plasma or cell cultures, LC-MS/MS methods have been developed to quantify nicotine and its major metabolites, including cotinine (B1669453) and nornicotine (B190312). nih.govcriver.comresearchgate.net These methods often involve a sample preparation step, such as solid-phase extraction or protein precipitation, to remove interfering substances from the biological matrix. criver.comnih.gov The high sensitivity of modern LC-MS/MS instruments allows for the detection of metabolites at very low concentrations. nih.gov

For example, a study using THP-1 human monocytes identified 17 nicotine biotransformation products, with cotinine and nornicotine being the major cellular metabolites. researchgate.net Another study developed a highly sensitive LC-MS/MS method capable of quantifying nicotine, cotinine, and another metabolite, NNK, at concentrations as low as 0.3 ng/mL and 0.11 ng/mL, respectively, in SVGA astrocytes. nih.gov

Table 3: Common Nicotine Metabolites Identified by Mass Spectrometry in Non-Human Systems

MetaboliteMethod of IdentificationBiological SystemKey FindingsReference
CotinineLC-MS/MSRat plasma, SVGA astrocytes, THP-1 monocytesPrimary metabolite of nicotine. nih.govcriver.comresearchgate.net
NornicotineLC-MS/MSTHP-1 monocytesA major cellular biotransformation product. researchgate.net
Nicotine-N'-oxideLC-MS/MSNot specifiedA known phase I metabolite. nih.gov
Cotinine-N-oxideLC-MS/MSNot specifiedA metabolite formed from the oxidation of cotinine. nih.gov
trans-3'-hydroxycotinineLC-MS/MSNot specifiedA major metabolite of nicotine. nih.gov

Electrophoretic Methods for (+)-Nicotine Hydrochloride Analysis

Electrophoretic methods, particularly capillary electrophoresis (CE), offer a high-resolution and rapid approach for the analysis of nicotine and its derivatives. reynoldsscience.com CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge and size.

Capillary zone electrophoresis (CZE) has been successfully applied to the separation of nicotine and its metabolites. nih.gov The technique's high efficiency and short analysis times make it a valuable tool in analytical research. nih.gov For the analysis of chiral compounds like nicotine, chiral selectors, such as cyclodextrins, can be added to the background electrolyte to enable the separation of enantiomers. nih.gov

A study demonstrated the use of high-performance capillary electrophoresis with a highly sulphated β-cyclodextrin as a chiral selector to achieve baseline separation of the enantiomers of a nicotine derivative, allowing for the detection of as little as 0.1% of the unwanted enantiomer. nih.gov The sensitivity of CE methods can be further enhanced by coupling them with mass spectrometry (CE-MS), which combines the high separation efficiency of CE with the specific detection of MS. nih.gov

Advanced Detection Techniques in Biological Matrices (Non-Human)

The quantitative analysis of (+)-Nicotine hydrochloride and its enantiomers in non-human biological matrices is fundamental to preclinical research, providing critical data for pharmacokinetic and metabolic studies. The complexity of these matrices, which include plasma, urine, and various tissues, necessitates the use of highly sensitive and selective analytical methodologies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the gold standard for this purpose, offering unparalleled specificity and low detection limits.

In preclinical animal models, particularly rodents, stereoselective assays are crucial because the pharmacological and toxicological profiles of nicotine enantiomers can differ significantly. Research has shown that (S)-nicotine, the naturally occurring form in tobacco, is substantially more active and potent than (R)-nicotine. nih.gov Therefore, methods that can distinguish between (+)-nicotine (the R-enantiomer) and (-)-nicotine (the S-enantiomer) are essential for accurately interpreting study results.

Advanced analytical techniques typically involve sophisticated sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often utilizes protein precipitation for plasma samples or more complex liquid-liquid extraction or solid-phase extraction for tissue homogenates and urine to remove interfering substances. criver.comresearchgate.net The volatility of nicotine is sometimes addressed by adding hydrochloric acid during solvent evaporation steps to form the more stable hydrochloride salt. researchgate.net

Chromatographic Separation and Mass Spectrometric Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the determination of nicotine and its metabolites in non-human biological samples. nih.gov This method provides excellent sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations.

For the specific analysis of (+)-Nicotine, chiral chromatography is required to separate it from its (S)-enantiomer. Specialized chiral stationary phases, such as those based on polysaccharide derivatives, are used to achieve baseline separation of the enantiomers. xml-journal.net Detection is typically performed on a triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. criver.comxml-journal.net For nicotine, a common transition monitored is the fragmentation of the pseudomolecular ion [M+H]⁺ at m/z 163.2 to major product ions at m/z 130.1 or 130.2. criver.comnih.gov

Detailed findings from studies focusing on the analysis of nicotine enantiomers in rat plasma are presented below. These methods demonstrate the capability to achieve low limits of quantification, essential for detailed pharmacokinetic profiling.

Table 1: LC-MS/MS Methodologies for Nicotine Analysis in Rat Plasma
ParameterMethod 1 xml-journal.netMethod 2 criver.comMethod 3 researchgate.net
TechniqueChiral HPLC-MS/MSUPLC-MS/MSLC-MS/MS
AnalytesNicotine & Cotinine EnantiomersNicotine & CotinineNicotine & Cotinine
Sample PreparationProtein Precipitation (Methanol)Protein Precipitation (96-well plate)Liquid-Liquid Extraction (Dichloromethane)
Chromatographic ColumnChiralpak IG-3 (250 mm × 4.6 mm, 3 µm)Waters UPLC®-BEH Phenyl (30 x 2.1 mm, 1.7 µm)Not Specified
Mobile Phase0.2% Ammonium formate (B1220265) in MethanolNot SpecifiedNot Specified
Flow Rate1.2 mL/minNot Specified (2 min cycle time)Not Specified
DetectionTriple Quadrupole MS (MRM)API 4000 Triple Quadrupole MSTriple Quadrupole MS
Ionization ModePositive ESINot SpecifiedNot Specified
Lower Limit of Quantification (LOQ)0.5 µg/L (0.5 ng/mL)1 ng/mL0.57 ng/mL
Linearity RangeNot Specified1 - 500 ng/mLNot Specified
Precision (RSD)<12%Acceptable3 - 12%

Analysis Across Diverse Non-Human Matrices

Beyond plasma, the detection of (+)-Nicotine hydrochloride and its metabolites is critical in a variety of other biological matrices to understand its distribution, metabolism, and accumulation. Methodologies have been developed and validated for tissues such as the brain, as well as for hair, fur, and urine in different animal species. nih.govcore.ac.uknih.govnih.gov

Analysis in brain tissue is vital for neuropharmacological studies, while hair and fur can serve as matrices for assessing long-term or cumulative exposure. nih.govcore.ac.uk Urinary analysis provides key information on the excretion of the parent compound and its metabolites. nih.govnih.gov Each matrix presents unique challenges, such as higher lipid content in the brain or the need for extensive extraction from keratinized structures like hair, requiring specific adaptations to the analytical methods.

The table below summarizes the key performance characteristics of advanced analytical methods applied to these diverse non-human biological samples.

Table 2: Analytical Methods for Nicotine in Various Non-Human Biological Matrices
ParameterMethod 1 (Brain/Hair) nih.govMethod 2 (Dog Fur) core.ac.ukMethod 3 (Cat Urine) nih.govMethod 4 (Rat Tissues/Urine) nih.gov
MatrixPlasma, Brain, HairDog FurUrinePlasma, Brain, Heart, Lung, Liver, Kidney, Muscle, Urine
TechniqueLC-MS/MSZIC-HILIC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Not specified, likely LC-MS/MS
AnalytesNicotineNicotine, CotinineTotal Nicotine, Total CotinineNicotine, Cotinine, trans-3'-hydroxycotinine
Sample PreparationSupported Liquid ExtractionMethanolic ExtractionNot SpecifiedNot Specified
Lower Limit of Quantification (LLOQ)Brain: 48 pg/mL; Hair: 48 pg/mL; Plasma: 770 pg/mLNot SpecifiedNot SpecifiedNot Specified
RecoveryPlasma: 72%; Hair: 50%Not SpecifiedNot SpecifiedNot Specified
Matrix EffectsPlasma: 90%; Hair: 100%Not SpecifiedNot SpecifiedNot Specified

Molecular and Cellular Mechanisms of + Nicotine Action in Preclinical Research

Ligand-Receptor Interactions of (+)-Nicotine with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The interaction of (+)-nicotine with nAChRs is characterized by a distinct stereoselectivity, where it generally exhibits a lower affinity and potency compared to its (-)-nicotine counterpart.

Preclinical studies have demonstrated that the agonist recognition sites of nAChRs can differentiate between the enantiomers of nicotine (B1678760). nih.gov The naturally occurring (S)-(-)-nicotine binds with stereoselectivity to nAChRs. nih.gov In contrast, (R)-(+)-nicotine is generally considered a weak agonist at these receptors. nih.gov

Research on peripheral nAChRs has shown that the α-bungarotoxin binding site has a significantly greater affinity for (-)-nicotine than for the (+)-isomer. nih.gov This stereoselectivity in binding affinity is reflected in the functional responses of the receptors. nih.gov While detailed quantitative binding data for (+)-nicotine across a wide range of specific nAChR subunit combinations in recombinant systems are not extensively available in the current body of scientific literature, the consensus indicates a lower affinity for (+)-nicotine compared to (-)-nicotine.

Comparative Binding Affinity of Nicotine Enantiomers at the α-Bungarotoxin Site

Enantiomer Relative Affinity
(-)-Nicotine Higher

This table illustrates the qualitative difference in binding affinity at a key nAChR site.

Currently, there is a lack of specific preclinical research in the public domain detailing the allosteric modulation of nAChRs by (+)-nicotine. Allosteric modulators are compounds that bind to a site on the receptor that is different from the primary agonist binding site, and they can either enhance or reduce the receptor's response to the agonist.

Intracellular Signaling Cascades Modulated by (+)-Nicotine

The activation of nAChRs by an agonist leads to the opening of the ion channel, which in turn triggers various intracellular signaling cascades.

The binding of an agonist to nAChRs causes a conformational change that opens the ion channel, allowing the influx of cations, including sodium and calcium. nih.gov This influx of positive ions leads to depolarization of the neuronal membrane. While both enantiomers of nicotine have been shown to act as ion channel blockers, they are equipotent in this regard. nih.gov However, this channel blockade occurs at the effective agonist concentrations for (+)-nicotine, whereas for (-)-nicotine, it occurs at concentrations above its effective agonist range. nih.gov This suggests that for (+)-nicotine, the channel-blocking effect may be more relevant at concentrations that also elicit its weak agonist activity. The influx of calcium through nAChRs can further trigger the opening of voltage-gated calcium channels, leading to a more substantial increase in intracellular calcium concentrations.

Specific studies detailing the direct effects of (+)-nicotine on the activation of protein kinases and subsequent phosphorylation events are limited. In general, the increase in intracellular calcium and the activation of other signaling molecules downstream of nAChR activation can lead to the activation of various protein kinases, such as protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These kinases, in turn, phosphorylate a multitude of target proteins, leading to changes in gene expression, neuronal excitability, and synaptic plasticity. However, the specific pathways preferentially activated by (+)-nicotine remain to be fully elucidated.

Neurotransmitter Release Modulation by (+)-Nicotine in Synaptosomes and Cell Lines

The activation of presynaptic nAChRs is a key mechanism by which nicotine modulates the release of various neurotransmitters, including dopamine (B1211576), norepinephrine, acetylcholine, glutamate, and GABA. nih.gov This modulation is a critical component of the addictive and cognitive effects of nicotine.

The weaker agonist activity of (+)-nicotine at nAChRs suggests that it would be less potent in stimulating neurotransmitter release compared to (-)-nicotine. The stereoselectivity observed in binding and functional activation of the receptor would likely translate to a reduced efficacy in modulating the release of neurotransmitters from synaptosomes and in cell lines. However, direct comparative studies on the effects of (+)-nicotine on neurotransmitter release are not widely available in the published literature.

Gene Expression and Proteomic Changes Induced by (+)-Nicotine in In Vitro Systems

Nicotine exposure elicits significant and diverse changes in gene and protein expression in various human cell lines, indicating that the cellular context heavily influences the response. These alterations affect pathways crucial for mitochondrial function, immune response, cell signaling, and pluripotency.

In a study profiling the proteomes of SH-SY5Y (neuroblastoma) and A549 (lung carcinoma) cell lines after acute and chronic nicotine exposure, over 9,000 proteins and 7,000 phosphorylation events were quantified per cell line. nih.gov SH-SY5Y cells showed a delayed response, with most proteomic changes occurring after 24-48 hours, whereas A549 cells responded as early as 4 hours. nih.gov After 48 hours, 572 proteins in SH-SY5Y cells and 472 in A549 cells had significantly altered abundance, with only a small overlap of 23 proteins, highlighting a cell-specific reaction. nih.gov In SH-SY5Y cells, the changes were predominantly linked to a decrease in mitochondrial proteins involved in metabolic processes. nih.gov Conversely, in A549 cells, the alterations were associated with immune function, particularly the complement system. nih.gov

Another quantitative analysis across four human cell lines—HEK, HeLa, PaSC, and SH-SY5Y—identified 8,590 proteins. nih.gov Of these, 31 proteins were found to be upregulated by 1.5-fold or more in all four cell lines following nicotine treatment. nih.gov Gene ontology analysis of these commonly affected proteins revealed that approximately 40% were membrane-bound and involved in transmembrane signaling and receptor activity. nih.gov

Further research on human amniotic fluid stem cells (hAFSCs) demonstrated that nicotine exposure could alter the expression of pluripotency genes. Specifically, a significant increase in the expression of Oct-4, SOX2, and NANOG was observed after 48 hours, suggesting an enhancement of cell stemness which could impair differentiation potential. nih.gov In a neuroblastoma cell line expressing α4 and β2 nicotinic acetylcholine receptors, nicotine application led to the downregulation of inflammatory protein genes IL-1β and IL-6, and the upregulation of endoplasmic reticulum protein genes CRELD2, PDIA6, and HERPUD1. nih.gov

Table 1: Summary of Nicotine-Induced Gene and Protein Changes in In Vitro Systems

Cell LineType of ChangeKey FindingsAffected Genes/Proteins/PathwaysCitation
SH-SY5Y (Neuroblastoma)Proteomic572 proteins significantly altered after 48h. Delayed response compared to A549 cells.- Decreased mitochondrial protein abundance
  • Metabolic processes
  • nih.gov
    A549 (Lung Carcinoma)Proteomic472 proteins significantly altered after 48h. Rapid response (as early as 4h).- Alterations in immune pathways
  • Complement system
  • nih.gov
    HEK, HeLa, PaSC, SH-SY5YProteomic31 proteins upregulated >1.5-fold across all four cell lines.- Membrane-bound proteins
  • Transmembrane signaling
  • Receptor activity
  • Autophagy
  • nih.gov
    hAFSCs (Amniotic Fluid Stem Cells)Gene ExpressionTime-dependent alteration of pluripotency gene expression.- Upregulation of Oct-4, SOX2, NANOG nih.gov
    Neuroblastoma Cell Line (α4β2 nAChR)Gene ExpressionDownregulation of inflammatory genes and upregulation of ER protein genes.- Downregulation of IL-1β, IL-6
  • Upregulation of CRELD2, PDIA6, HERPUD1
  • nih.gov

    Preclinical Research Models and in Vitro Systems Utilizing + Nicotine Hydrochloride

    Primary Neuronal Cultures and Cell Lines for Neurobiological Investigations

    Primary neuronal cultures and immortalized cell lines are fundamental tools for dissecting the direct effects of (+)-nicotine on neuronal survival, signaling, and receptor function. These in vitro systems offer a controlled environment to study specific cellular and molecular pathways without the complexities of a whole organism.

    Primary neuronal cultures, derived directly from rodent brain tissue, have been instrumental in demonstrating the neuroprotective properties of nicotine (B1678760). For instance, studies have shown that nicotine can protect cultured sympathetic ganglion (SCG) neurons from apoptosis following nerve growth factor (NGF) withdrawal. nih.gov This protective effect is linked to the activation of survival signaling kinases, such as ERK1/2, through nicotinic acetylcholine (B1216132) receptor (nAChR) dependent mechanisms. nih.gov Similarly, in primary cortical cultures, nicotine has been shown to offer neuroprotection against excitotoxicity. researchgate.net Research in primary neuronal cultures also indicates that nicotine can reduce the abundance of SIRT6, a protein implicated in neuronal apoptosis, suggesting a mechanism for its neuroprotective effects observed in epidemiological studies related to Parkinson's disease. nih.gov

    Various cell lines are also employed to explore the molecular mechanisms of nicotine action. The human neuroblastoma SH-EP1 cell line, which does not endogenously express nAChR subunits, serves as a valuable "blank slate" for stably transfecting specific nAChR subtypes. nih.gov This allows for the precise characterization of nicotine's interaction with different receptor compositions, such as α3β4, α4β2, and α6/β2, and for high-throughput screening of potential antagonists. nih.gov The mouse hippocampal HT-22 cell line is another model used to investigate nicotine's role in mitigating oxidative stress-induced neuronal injury, demonstrating that nicotine can reduce oxidative damage through the α7-nAChR/Erk1/2 signaling pathway. frontiersin.org Furthermore, induced pluripotent stem cell (iPSC)-derived dopaminergic neurons provide a humanized model to study nicotine's effects in the context of synucleinopathies, where it has been shown to attenuate α-Synuclein-provoked neurodegeneration, likely mediated by α4β2 nicotinic receptors. frontiersin.org

    Model SystemKey Research Application with (+)-NicotineExample Finding
    Primary Sympathetic Ganglion (SCG) NeuronsNeuroprotection against apoptosisNicotine increases ERK1/2 expression, promoting survival after NGF deprivation. nih.gov
    Primary Cortical NeuronsNeuroprotection against excitotoxicity and investigation of SIRT6 pathwayNicotine reduces SIRT6 abundance, potentially protecting against neurodegeneration. researchgate.netnih.gov
    SH-EP1 Human Neuroblastoma CellsCharacterization of specific nAChR subtype functionUsed to express defined nAChR subtypes (e.g., α4β2, α3β4) to study nicotine's potency and screen for antagonists. nih.gov
    HT-22 Mouse Hippocampal CellsInvestigation of nicotine's effects on oxidative stressNicotine mitigates H2O2-induced oxidative damage via the α7-nAChR/Erk1/2 pathway. frontiersin.org
    iPSC-derived Dopaminergic NeuronsModeling synucleinopathies and neuroprotective effectsNicotine attenuates α-Synuclein-provoked neuropathology, with effects mediated by α4β2 receptors. frontiersin.org

    Brain Slice Electrophysiology Studies

    Brain slice electrophysiology provides a platform to study the effects of (+)-nicotine on synaptic transmission and neuronal excitability within the preserved neural circuits of a thin slice of brain tissue. This technique allows for detailed pharmacological and physiological investigations in a more intact system than dissociated cell cultures.

    Whole-cell patch clamp and two-electrode voltage clamp recordings from neurons in acutely harvested brain slices from laboratory mice or rats are common methods. nih.gov These studies are crucial for characterizing the function of nAChRs in their native neuronal environment. For example, electrophysiological recordings have been used to investigate nicotine-mediated synaptic plasticity in brain regions like the hippocampus and the ventral tegmental area (VTA). nih.gov Such studies have revealed that acute nicotine exposure can induce long-term potentiation (LTP), a cellular correlate of learning and memory, in the CA1 and dentate gyrus regions of the hippocampus. nih.gov

    A significant challenge in brain slice preparations is the precise and rapid application of drugs like nicotine to a recorded neuron. nih.gov Techniques such as local application via a second micropipette are employed to overcome the limitations of slow and not easily reversible bath application. nih.gov These methods have been used to study changes in action potential firing rates and resting membrane potentials in response to nicotine. nih.gov For instance, in dopamine (B1211576) (DA) neurons within mouse brain slices, local application of nicotine can induce inward currents and increase excitatory postsynaptic currents (EPSCs). nih.gov These electrophysiological findings provide insights into how nicotine alters neural circuit function, which underlies its behavioral effects. nih.gov

    Organotypic Culture Models in Nicotine Research

    Organotypic culture models, which involve growing tissues or organs in vitro in a way that preserves their three-dimensional structure and cellular relationships, are increasingly used in nicotine research. While many applications focus on non-neuronal tissues, these models offer valuable insights into nicotine's biological effects.

    For example, organotypic culture models of the human buccal epithelium have been developed to study the oral absorption of nicotine, particularly in the context of e-cigarette aerosol exposure. mattek.com These models help to understand the transfer of nicotine from the oral cavity to inner tissues. mattek.com Similarly, organotypic bronchial epithelial tissue cultures, grown at an air-liquid interface, are used to investigate the toxicological impact of whole cigarette smoke, of which nicotine is a major component. nih.gov

    In the context of developmental biology and disease modeling, lung organoid culture systems have emerged as a sophisticated ex vivo model. nih.govresearchgate.net These three-dimensional structures, generated from stem or progenitor cells, mimic the architecture and pathophysiology of the human lung and are used to study the injurious and immunological effects of smoking and its components, including nicotine. nih.govresearchgate.net While not directly focused on neurobiology, these models are critical for understanding the systemic effects of nicotine exposure. Intestinal organoids have also been used, showing that nicotine can enhance the stemness and tumorigenicity of intestinal stem cells via the Hippo-YAP/TAZ and Notch signaling pathways, mediated through the α7 subunit of the nAChR. elifesciences.org

    Animal Models for Investigating Neurobehavioral Phenotypes

    Animal models are indispensable for studying the complex neurobehavioral effects of (+)-nicotine, including addiction, withdrawal, and reinforcement. These in vivo systems allow researchers to link the molecular and cellular actions of nicotine to behavioral outcomes.

    Rodent models, particularly mice and rats, are the most commonly used. youtube.com Behavioral paradigms such as intravenous self-administration are employed to assess the reinforcing properties of nicotine and nicotine salts. frontiersin.org In these models, animals learn to press a lever to receive an infusion of the drug, and the rate of lever pressing is a measure of the drug's rewarding effect. youtube.comfrontiersin.org Other behavioral tests, like the open field test and the elevated plus maze, are used to characterize the physical and affective signs of nicotine withdrawal, such as reduced locomotor activity and increased anxiety-like behavior. nih.gov These models have been crucial in demonstrating that even short-term, low-dose nicotine exposure can induce an acute dependence-like state. nih.gov Furthermore, animal models are used to investigate how factors like sex and metabolic state influence nicotine's effects, with studies showing that female rats and diabetic rats exhibit stronger reinforcing effects of nicotine. youtube.com

    Rodent models are critical for analyzing how (+)-nicotine modulates various neurotransmitter systems, which is central to its psychoactive and addictive properties. Techniques like in vivo microdialysis coupled with advanced analytical methods allow for the real-time measurement of nicotine metabolites and neurotransmitters in the brain of a freely moving animal. nih.gov

    A primary focus of this research is the mesolimbic dopamine system. Nicotine's rewarding and addictive qualities are strongly linked to its ability to increase dopamine levels in brain regions like the nucleus accumbens. youtube.com Studies in rats have shown that nicotine administration leads to a significant release of dopamine in this area. frontiersin.orgnih.gov Beyond dopamine, nicotine also affects other neurotransmitter systems. It increases the release of acetylcholine, which may contribute to the cognitive-enhancing effects of the drug, and norepinephrine, which is associated with heightened arousal. youtube.com Research has also demonstrated that nicotine exposure can lead to the release of serotonin, glutamate, and γ-amino-butyric acid (GABA) in the nucleus accumbens. nih.gov By using rodent models, researchers can investigate how inhibiting nicotine metabolism, for example, enhances the residence of nicotine in the brain and consequently potentiates its effects on neurotransmitter release. nih.gov

    Genetic models, particularly genetically modified mice, have provided powerful tools for dissecting the specific molecular pathways and receptor subtypes involved in nicotine's effects. These models help to establish causal links between specific genes and the physiological and behavioral responses to nicotine.

    A key area of investigation involves the genes encoding the subunits of nicotinic acetylcholine receptors (nAChRs). Mice have been engineered to express "hypersensitive" nAChR subunits, such as the α4 L9′A and α6 L9′S mutants. nih.gov These mutations make the receptors more sensitive to acetylcholine and nicotine, allowing for the unambiguous identification of neurons that functionally express these specific nAChR subunits during electrophysiological experiments. nih.gov This approach helps to map the neural circuits that are modulated by different nAChR subtypes.

    Furthermore, genetic research in humans, often complemented by animal studies, has identified specific gene variants associated with nicotine addiction. neurosciencenews.com Large-scale genome-wide association studies have implicated loci containing genes for nAChR subunits (e.g., CHRNA5/CHRNA3/CHRNB4) and nicotine-metabolizing enzymes (e.g., CYP2A6) in smoking behaviors. neurosciencenews.comnih.gov Studies in specific populations have analyzed the effects of genetic variants in nicotine-metabolizing enzyme genes on the levels of nicotine metabolites, revealing how genetic differences in these pathways can influence nicotine dependence. nih.gov These genetic models and studies are crucial for understanding the heritable components of nicotine dependence and for identifying potential targets for novel therapies. nih.gov

    In Silico Modeling and Molecular Dynamics Simulations of Nicotine-Receptor Interactions

    In silico modeling and molecular dynamics (MD) simulations have become essential computational tools for investigating the interactions between (+)-nicotine and its biological targets at an atomic level. These methods complement experimental approaches by providing detailed insights into the structural and dynamic aspects of nicotine-receptor binding, which are often difficult to capture through empirical techniques alone. nih.govnih.gov

    A major focus of these computational studies is the interaction of nicotine with various subtypes of nicotinic acetylcholine receptors (nAChRs), such as the α7 and α4β2 receptors. tandfonline.comnih.gov Molecular docking is used to predict the preferred binding poses of nicotine within the receptor's binding site, while MD simulations are used to study the stability of these interactions and the conformational changes they induce in the receptor over time. tandfonline.comnih.govrsc.org These simulations have helped to elucidate the key amino acid residues involved in binding and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces. rsc.orgacs.org For example, MD simulations have been used to explore the conformational dynamics of the nAChR neurotransmitter binding site as it transitions between low- and high-affinity states for agonists. elifesciences.org

    Beyond nAChRs, in silico methods have been applied to study nicotine's interaction with other proteins. For instance, MD simulations have been used to analyze the interaction of nicotine with cytochrome P450 2A13, an enzyme involved in its metabolism, providing insights into the conformational mechanisms of this process. museu-goeldi.br Similarly, computational methods have been employed to investigate the binding of nicotine to Kynurenine Aminotransferase Type II (KATII), suggesting a potential biochemical role for nicotine in schizophrenia. acs.org These computational approaches are invaluable for understanding the molecular basis of nicotine's action and for guiding the rational design of new drugs targeting nicotinic pathways. nih.gov

    Target ProteinComputational MethodKey Finding/Application
    α4β2 and α7 nAChRsMolecular Docking & MD SimulationsInvestigated binding affinities and stability of interactions with nicotine and other tobacco smoke constituents. tandfonline.comnih.gov
    Acetylcholinesterase (AChE)MD SimulationsStudied the differential effects of S- and R-nicotine enantiomers on the enzyme's conformation. rsc.org
    Cytochrome P450 2A13MD Simulations & PCAAnalyzed protein motions and substrate interactions involved in nicotine metabolism. museu-goeldi.br
    Kynurenine Aminotransferase Type II (KATII)Quantum Mechanics, Docking, MD SimulationsExplored the binding interaction of nicotine with KATII, suggesting a potential role in schizophrenia. acs.org
    General nAChRMD SimulationsExplored the conformational dynamics of the neurotransmitter binding site during the transition from low to high affinity states. elifesciences.org

    Broader Academic Implications and Research Directions for + Nicotine Hydrochloride

    Environmental Biotransformation and Fate in Academic Studies

    The environmental fate of nicotine (B1678760), a naturally occurring alkaloid, is of considerable interest due to its widespread presence resulting from tobacco cultivation and the disposal of tobacco-related products. While much of the existing research focuses on nicotine as a whole, without specific differentiation of its enantiomers, the principles of its environmental biotransformation provide a foundational understanding applicable to (+)-nicotine hydrochloride.

    Nicotine is recognized as being readily biodegradable in both aqueous and soil environments. mpg.deresearchgate.net Studies have indicated that nicotine's partitioning between octanol (B41247) and water suggests it will not significantly bioaccumulate, irrespective of the environmental pH. mpg.denih.gov The primary mechanism for the environmental breakdown of nicotine is microbial degradation. mdpi.com Various bacterial and fungal species have been identified that can utilize nicotine as a carbon and nitrogen source, breaking it down into less toxic compounds. mdpi.com

    The half-life of nicotine in the environment can vary depending on the specific conditions. For instance, modeling studies have estimated an atmospheric half-life of less than 5 hours. mpg.denih.gov In aquatic environments, the half-life is estimated to be around 3 days, while in soil, it is approximately 0.5 days. mpg.denih.gov However, other models suggest longer half-lives of up to 38 days in water and 75 days in soil. researchgate.net The degradation process can be influenced by factors such as pH and temperature, with optimal degradation by some fungal species occurring at a pH of 5.20 and a temperature of 25°C. mdpi.com

    While these studies provide a general overview, there is a notable gap in the literature regarding the stereospecific environmental biotransformation of nicotine enantiomers. The differential metabolism and pharmacological activity of (S)-nicotine and (R)-(+)-nicotine in biological systems suggest that their environmental degradation pathways and rates could also differ. Future research should focus on elucidating the specific biotransformation pathways and degradation kinetics of (+)-nicotine to gain a more comprehensive understanding of its environmental impact.

    Table 1: Estimated Environmental Half-life of Nicotine

    EnvironmentEstimated Half-life
    Atmosphere< 5.0 hours mpg.denih.gov
    Water3.0 days mpg.denih.gov - 38 days researchgate.net
    Soil0.5 days mpg.denih.gov - 75 days researchgate.net

    Role of (+)-Nicotine as a Chemical Probe in Neurobiology

    (+)-Nicotine, along with its more abundant enantiomer, (S)-nicotine, serves as a critical chemical probe in neurobiology for studying nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netwikipedia.org These receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological processes. wikipedia.org The study of how nicotine enantiomers interact with these receptors provides valuable insights into receptor structure, function, and pharmacology.

    Research has demonstrated that the two enantiomers of nicotine exhibit different pharmacological and toxicological properties. nih.gov Generally, (S)-nicotine is a more potent agonist of nAChRs than (R)-(+)-nicotine. researchgate.net This difference in potency is a key aspect of their utility as chemical probes. By comparing the effects of the two enantiomers, researchers can investigate the stereoselectivity of nAChR binding pockets. The α4β2 subtype of nAChRs, which is strongly associated with nicotine addiction, shows a high affinity for nicotine, and this is attributed to a strong cation-π interaction with a specific tryptophan residue (TrpB) in the receptor. nih.gov The subtle structural differences between (+)-nicotine and (S)-nicotine can be used to map the three-dimensional structure of the binding site and understand the forces that govern ligand-receptor interactions.

    Furthermore, (+)-nicotine and its derivatives are utilized in the development of novel therapeutic agents for neurodegenerative disorders. researchgate.netnih.gov By synthesizing and evaluating various nicotine analogues, including those with restricted conformations, researchers aim to create compounds that selectively target specific nAChR subtypes. researchgate.net This selectivity is crucial for developing drugs with improved therapeutic efficacy and reduced side effects for conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia. nih.gov The use of (+)-nicotine as a chemical probe, therefore, extends beyond basic neuroscience research into the realm of drug discovery and development.

    Table 2: Comparative Potency of Nicotine Enantiomers at Nicotinic Receptors

    EnantiomerGeneral Potency
    (S)-(-)-NicotineMore potent agonist researchgate.net
    (R)-(+)-NicotineLess potent agonist bmj.com

    Advanced Materials Science Applications

    The unique chemical structure of nicotine, as a bicyclic alkaloid, presents opportunities for its use as a building block in advanced materials science. While research in this area is still emerging, the synthesis of polymers derived from alkaloids, including nicotine, is a promising field of investigation. mpg.denih.gov These natural product-based polymers offer the potential for creating materials with novel properties and functionalities.

    One area of exploration is the development of nicotine-capturing polymers. hayadan.com These materials are designed with specific molecular structures, such as porphyrin derivatives, that can selectively bind to nicotine and its derivatives. hayadan.com Such polymers could be utilized in the fabrication of sensitive and selective chemical sensors for detecting nicotine in various solutions. hayadan.com Another potential application for these nicotine-binding polymers is in controlled-release systems, which could have medical applications. hayadan.com

    Furthermore, the broader field of alkaloid-derived polymers suggests other potential applications for nicotine-based materials. For instance, cinchona alkaloids have been anchored onto polymers to create recyclable catalysts for asymmetric organic reactions. nih.gov Given the structural similarities, it is conceivable that nicotine derivatives could be incorporated into polymers to create novel catalytic materials. The synthesis of nicotine derivatives with various functionalities on both the pyridine (B92270) and pyrrolidine (B122466) rings opens up a wide range of possibilities for creating polymers with tailored properties. researchgate.netacs.orgnih.gov Future research in this area could lead to the development of new materials for applications in catalysis, sensing, and drug delivery.

    Ethical Considerations in Preclinical Nicotine Research

    Preclinical research involving (+)-nicotine hydrochloride, as with any psychoactive substance, is governed by a stringent set of ethical considerations, primarily centered around the welfare of animal subjects and the scientific integrity of the research. ssbfnet.comresearchgate.net The use of animals in research necessitates a careful cost-benefit analysis, where the potential scientific and medical benefits of the study must significantly outweigh the potential for animal suffering. animal-journal.eu

    A core framework guiding ethical animal research is the principle of the "3Rs": Replacement, Reduction, and Refinement. ssbfnet.com

    Replacement encourages the use of non-animal methods whenever possible.

    Reduction aims to minimize the number of animals used to obtain statistically significant results.

    Refinement involves modifying experimental procedures to minimize any pain, suffering, or distress to the animals. ssbfnet.com

    All research protocols involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics review board. nih.govnih.gov These committees are responsible for ensuring that the proposed research adheres to all relevant laws and ethical guidelines. oup.com This includes verifying the scientific justification for the study, the appropriateness of the animal model, and the implementation of measures to ensure animal welfare. srce.hr

    In the context of nicotine research, which often involves studying addiction and withdrawal, special attention must be paid to minimizing any potential distress to the animals. nih.gov This includes careful consideration of housing conditions, handling procedures, and the administration of the substance. nih.gov Furthermore, researchers must provide a clear rationale for why the use of animals is necessary and how the findings will contribute to a better understanding of human health or disease. srce.hr The ultimate goal is to conduct scientifically valid research while upholding the highest standards of animal welfare. animal-journal.eu

    Table 3: The 3Rs of Preclinical Research Ethics

    PrincipleDescription
    Replacement Using non-animal alternatives whenever possible. ssbfnet.com
    Reduction Minimizing the number of animals used in experiments. ssbfnet.com
    Refinement Modifying procedures to minimize animal pain and distress. ssbfnet.com

    Q & A

    Q. How should researchers design experiments to evaluate the pharmacological effects of (+)-nicotine hydrochloride in preclinical models?

    • Methodological Answer : Utilize chronic administration via subcutaneous (s.c.) minipumps to maintain consistent nicotine exposure (e.g., 40 mg/kg/day nicotine base). Include saline controls and cross-over designs (e.g., Latin square) for antagonist studies (e.g., mecamylamine hydrochloride). Measure outcomes like intracranial self-stimulation (ICSS) thresholds, response latencies, and somatic withdrawal signs. Baseline values should be established pre-intervention, and data normalized as percentages of baseline for statistical consistency .
    • Key Considerations :
    • Standardize withdrawal time-points (e.g., 3–100 hours post-pump removal) .
    • Use two-way or three-way ANOVA with factors like genotype, dose, and withdrawal day to analyze interactions .

    Q. What are best practices for ensuring reproducibility in (+)-nicotine hydrochloride studies?

    • Methodological Answer : Follow NIH guidelines for preclinical research, including detailed reporting of experimental conditions (e.g., animal strain, dosing protocols, environmental controls). Provide raw data for critical endpoints (e.g., ICSS thresholds) in supplementary materials. Validate methods using positive controls (e.g., mecamylamine for withdrawal induction) and replicate experiments across multiple cohorts .
    • Key Considerations :
    • Document baseline values as the mean of the last five pre-intervention sessions .
    • Use PASW/SPSS or equivalent software for ANOVA and post hoc tests (e.g., Newman-Keuls) .

    Advanced Research Questions

    Q. How can researchers analyze time-dependent withdrawal effects of (+)-nicotine hydrochloride with high temporal resolution?

    • Methodological Answer : Combine sequential withdrawal time-points (e.g., 3+6 h, 8+12 h) to reduce variability and improve statistical power. Calculate the area-under-the-curve (AUC) for withdrawal severity across all time-points to assess overall impact. Use mixed-effects models to account for repeated measures and individual variability .
    • Key Considerations :
    • Include habituation phases (e.g., days 25 and 27 of nicotine exposure) to minimize stress artifacts .
    • Validate findings with biochemical correlates (e.g., plasma nicotine/cotinine levels) .

    Q. What strategies are effective for integrating behavioral and biochemical data in (+)-nicotine hydrochloride research?

    • Methodological Answer : Pair behavioral assays (e.g., ICSS, somatic signs) with targeted metabolomics (e.g., LC-MS for nicotine metabolites) or receptor binding studies. Use factorial designs to test interactions between nicotine exposure and genetic/pharmacological manipulations (e.g., mecamylamine antagonism). Apply multivariate analysis to identify covarying endpoints .
    • Key Considerations :
    • Align data collection windows (e.g., 24-hour post-withdrawal for both behavioral and biochemical sampling) .
    • Reference standardized databases (e.g., NIST Chemistry WebBook) for physicochemical validation .

    Q. How should researchers address contradictions in dose-response relationships for (+)-nicotine hydrochloride?

    • Methodological Answer : Employ dose-ranging studies with at least four doses (e.g., 0, 1.5, 3, 6 mg/kg mecamylamine) and use within-subjects designs to control for individual variability. Apply post hoc analyses (e.g., Fisher’s LSD test) to dissect non-linear effects. Report effect sizes and confidence intervals to contextualize significance .
    • Key Considerations :
    • Use factorial ANOVA to isolate genotype × dose interactions in transgenic models .
    • Pre-register hypotheses and analysis plans to mitigate bias .

    Methodological Standards and Reporting

    Q. What statistical frameworks are recommended for (+)-nicotine hydrochloride studies involving repeated measures?

    • Methodological Answer : Use three-way ANOVA with factors such as genotype, treatment, and time. For longitudinal data, apply mixed-effects models or generalized estimating equations (GEE). Normalize thresholds and latencies to baseline percentages to account for inter-subject variability. Report partial eta-squared (η²) for effect size .
    • Key Considerations :
    • Avoid dichotomous reporting (e.g., "significant/non-significant"); instead, emphasize magnitude and directionality .
    • Archive raw data and analysis scripts in public repositories (e.g., Figshare) .

    Q. How can researchers optimize the validation of (+)-nicotine hydrochloride formulations for in vivo use?

    • Methodological Answer : Follow pharmacopeial standards (e.g., USP, Ph. Eur.) for purity and stability testing. Use factorial experimental design (e.g., Taguchi methods) to assess excipient compatibility and optimize parameters like pH, osmolarity, and solubility. Validate batches with HPLC-UV and cross-reference with NIST-certified standards .
    • Key Considerations :
    • Include viscosity-reducing agents (e.g., pyridoxine hydrochloride) for subcutaneous formulations .
    • Document storage conditions (e.g., -20°C for long-term stability) .

    Critical Analysis and Synthesis

    Q. What criteria should guide the selection of primary literature for (+)-nicotine hydrochloride research?

    • Methodological Answer : Prioritize studies with transparent methods (e.g., NIH-compliant preclinical checklists) and avoid non-peer-reviewed sources. Use databases like PubMed and Web of Science to identify high-impact papers. Critically evaluate experimental designs for confounders (e.g., stress from frequent handling) and confirm that statistical tests align with data types (e.g., non-parametric tests for skewed distributions) .
    • Key Considerations :
    • Cross-validate findings across species (e.g., mice, rats) and administration routes (e.g., s.c. vs. oral) .
    • Use citation management tools (e.g., Zotero) to track sources and avoid redundancy .

    Q. How can researchers leverage computational tools to model (+)-nicotine hydrochloride’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

    • Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) models using software like PK-Sim or GastroPlus. Input parameters such as logP, pKa, and plasma protein binding from NIST or experimental assays. Validate models against in vivo AUC data and adjust for genetic polymorphisms (e.g., CYP2A6 metabolism variants) .
    • Key Considerations :
    • Incorporate in vitro-in vivo extrapolation (IVIVE) for dose scaling .
    • Publish model code and validation datasets to enhance reproducibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.